molecular formula C17H16ClN3O B11558113 2-[(4-Chlorophenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide

2-[(4-Chlorophenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide

Cat. No.: B11558113
M. Wt: 313.8 g/mol
InChI Key: XVYMFJMRHLJIMU-LIJKSJPWSA-N
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Description

2-[(4-Chlorophenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorophenyl group, an amino group, and a phenylprop-2-en-1-ylidene group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide typically involves the reaction of 4-chloroaniline with acetohydrazide under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and requires controlled temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and pH is crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[(4-Chlorophenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chlorophenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

IUPAC Name

2-(4-chloroanilino)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C17H16ClN3O/c18-15-8-10-16(11-9-15)19-13-17(22)21-20-12-4-7-14-5-2-1-3-6-14/h1-12,19H,13H2,(H,21,22)/b7-4+,20-12+

InChI Key

XVYMFJMRHLJIMU-LIJKSJPWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CNC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CNC2=CC=C(C=C2)Cl

Origin of Product

United States

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